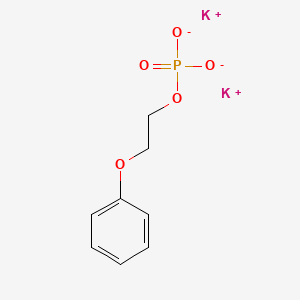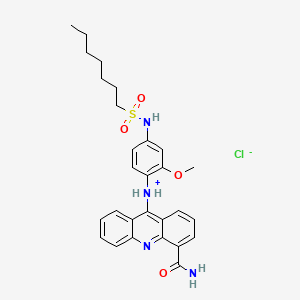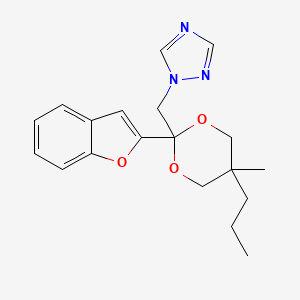
2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide is an organophosphorus compound with the molecular formula C4H7O2P It is characterized by a phosphole ring, which is a five-membered ring containing phosphorus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide typically involves the reaction of phosphine oxides with vinyllithium. This intramolecular addition reaction is efficient and can be controlled to yield the desired product . The reaction conditions often include the use of tert-butyllithium (t-BuLi) as a reagent, which facilitates the addition and subsequent aryl migration process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors may also be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides.
Reduction: Reduction reactions can convert it back to phosphole derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphole oxides, while reduction reactions produce phosphole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphole ring can engage in various binding interactions, influencing the activity of these targets. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1-phenyl-2-phospholene 1-oxide: This compound has a similar phosphole ring structure but with different substituents.
1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide: Another related compound with a phenyl group attached to the phosphole ring.
Uniqueness
2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
694-24-6 |
|---|---|
Molekularformel |
C4H7O2P |
Molekulargewicht |
118.07 g/mol |
IUPAC-Name |
1-hydroxy-2,3-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C4H7O2P/c5-7(6)3-1-2-4-7/h1,3H,2,4H2,(H,5,6) |
InChI-Schlüssel |
CDDGCGLADRPTQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CP(=O)(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate](/img/structure/B13771908.png)


![Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13771917.png)




